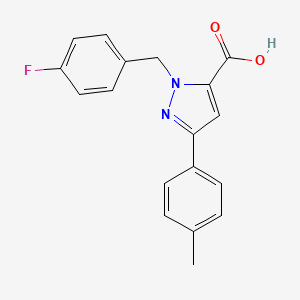
(4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of (4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid involves multiple steps, starting with the preparation of the dichloroaniline derivative. The synthetic route typically includes the following steps:
Preparation of 2,3-Dichloroaniline: This is achieved by chlorination of aniline in the presence of a suitable catalyst.
Formation of the Oxoacetyl Intermediate: The 2,3-dichloroaniline is then reacted with oxalyl chloride to form the oxoacetyl intermediate.
Coupling with Carbohydrazide: The oxoacetyl intermediate is coupled with carbohydrazide to form the carbohydrazonoyl derivative.
Final Coupling with Phenoxyacetic Acid: The carbohydrazonoyl derivative is then coupled with phenoxyacetic acid under appropriate reaction conditions to yield the final product.
Analyse Des Réactions Chimiques
(4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of (4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival. Additionally, its antioxidant properties may help mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes .
Comparaison Avec Des Composés Similaires
(4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid can be compared with other similar compounds, such as:
(4-(2-((3,4-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid: This compound has a similar structure but with different chlorine substitution on the aniline ring.
(4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenoxy)acetic acid: Another similar compound with different chlorine substitution.
4-(2-((2,3-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound has a naphthoate group instead of the phenoxyacetic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichloroaniline and phenoxyacetic acid moieties, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
477732-58-4 |
|---|---|
Formule moléculaire |
C17H13Cl2N3O5 |
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
2-[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H13Cl2N3O5/c18-12-2-1-3-13(15(12)19)21-16(25)17(26)22-20-8-10-4-6-11(7-5-10)27-9-14(23)24/h1-8H,9H2,(H,21,25)(H,22,26)(H,23,24)/b20-8+ |
Clé InChI |
DEHMAIXANGNKBZ-DNTJNYDQSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


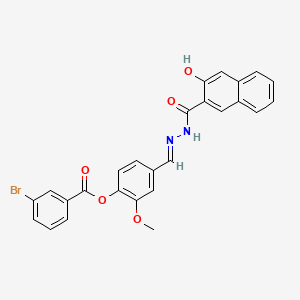
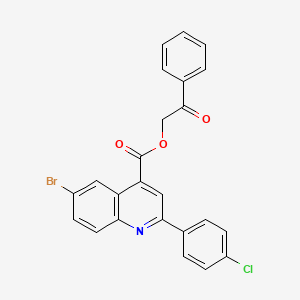

![1-(2,4-dichlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12047450.png)
![2-[3-(4,4-dichloro-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-oxopropyl]icosanoic acid](/img/structure/B12047455.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12047462.png)
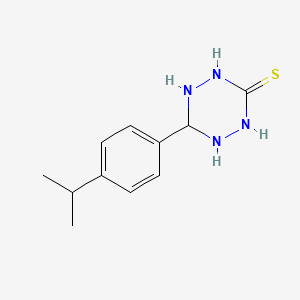
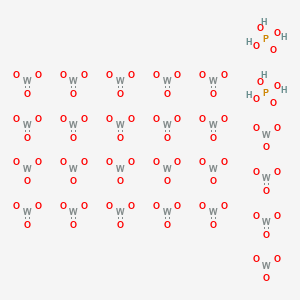
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12047474.png)


![2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12047493.png)

